molecular formula C10H15N3O B13184550 N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide

Cat. No.: B13184550
M. Wt: 193.25 g/mol
InChI Key: YGVRBRXUFPMPMM-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide is a compound that belongs to the class of pyridinyl amides These compounds are known for their significant biological and therapeutic value, making them of great interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free, making it an attractive option for synthesizing pyridinyl amides .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the amide functional group, which can interact with different reagents under specific conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered functional groups. Substitution reactions typically result in the formation of new compounds with substituted functional groups.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research. Additionally, its ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms of action .

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The pyridine ring and amide functional group allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide can be compared to other pyridinyl amides and related compounds. Similar compounds include N-(pyridin-2-yl)imidates and 3-bromoimidazo[1,2-a]pyridines, which also contain the pyridine ring and amide functional group. this compound is unique in its specific structure and the presence of the aminomethyl group, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C10H15N3O/c1-7(2)10(14)13-9-5-3-4-8(6-11)12-9/h3-5,7H,6,11H2,1-2H3,(H,12,13,14)

InChI Key

YGVRBRXUFPMPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

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